![molecular formula C17H22N2O2 B2998660 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851406-40-1](/img/structure/B2998660.png)

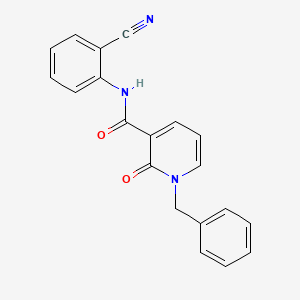

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors

A study by Kim et al. (2016) developed a simple “off-on fluorescence type” chemosensor based on the quinoline moiety for detecting Zn2+ in aqueous solutions. This chemosensor shows remarkable fluorescence enhancement in the presence of Zn2+, with potential applications in water quality monitoring and distinguishing Zn2+ from other metal ions like Cd2+ (Kim et al., 2016).

Synthesis and Drug Discovery

Quinoline derivatives have been extensively researched for their anticancer properties. A review by Solomon Vr and H. Lee (2011) discusses the synthetic versatility of quinoline, allowing the generation of structurally diverse derivatives with broad biological and biochemical activities, including effective anticancer activity. This includes analogs derived from substitution and derivatization of the quinoline ring system, with applications in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon Vr & H. Lee, 2011).

Antibacterial Activity

Kidwai et al. (2000) synthesized a series of quinoline ring substituted derivatives with notable in vitro antibacterial activity against various bacteria, showing potential as antimicrobial agents. These compounds were synthesized using microwave irradiation, which reduced reaction time and improved yields compared to conventional heating methods (Kidwai et al., 2000).

Antituberculosis Activity

Omel’kov et al. (2019) reported the synthesis of new quinoline derivatives with significant antituberculosis activity. One of these compounds is in the final stage of clinical trials, highlighting the potential of quinoline-based compounds in developing new antituberculosis drugs (Omel’kov et al., 2019).

Alzheimer's Disease Research

A novel 8-OH quinoline derivative, PBT2, targeting amyloid β in Alzheimer's disease, was explored in a molecular imaging study. This compound showed promising results in lowering cerebrospinal fluid amyloid β and improving cognition, suggesting its potential in Alzheimer's disease treatment and management (Villemagne et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have recently dealt with their synthetic analogs .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with multiple receptors . For instance, 4-hydroxy-2-quinolones have been found to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-4-5-15(20)18-9-8-13-10-14-11(2)6-7-12(3)16(14)19-17(13)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVXEDCOJCANHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2998577.png)

![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)

![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)

![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)

![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)

![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)

![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)

![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2998600.png)